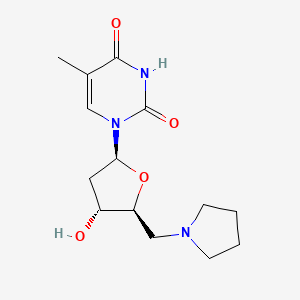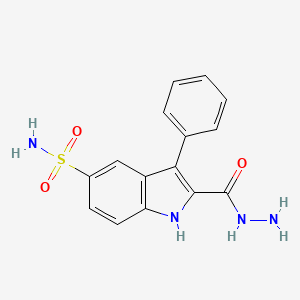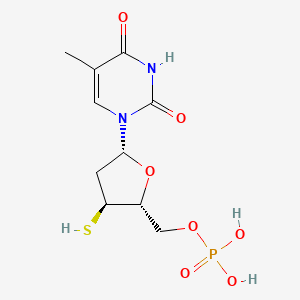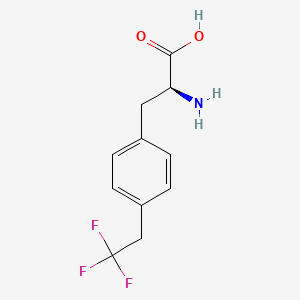![molecular formula C19H18O4 B10756187 4-hydroxy-7-methoxy-3-[(1S)-1-phenylpropyl]chromen-2-one](/img/structure/B10756187.png)
4-hydroxy-7-methoxy-3-[(1S)-1-phenylpropyl]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-7-methoxy-3-[(1S)-1-phenylpropyl]chromen-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxycoumarin with appropriate reagents to introduce the methoxy and phenylpropyl groups. The reaction conditions typically involve the use of solvents such as THF (tetrahydrofuran) and catalysts like sodium ascorbate and CuSO4-5H2O .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-7-methoxy-3-[(1S)-1-phenylpropyl]chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while reduction reactions may produce compounds with increased hydrogen content.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-7-methoxy-3-[(1S)-1-phenylpropyl]chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-hydroxy-7-methoxy-3-[(1S)-1-phenylpropyl]chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4-hydroxy-7-methoxy-3-[(1S)-1-phenylpropyl]chromen-2-one can be compared with other similar compounds, such as:
- 7-hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
- 7-hydroxy-4-phenyl-3-(3-pyridinyl)-2H-chromen-2-one
These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and applications.
Eigenschaften
Molekularformel |
C19H18O4 |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
4-hydroxy-7-methoxy-3-[(1S)-1-phenylpropyl]chromen-2-one |
InChI |
InChI=1S/C19H18O4/c1-3-14(12-7-5-4-6-8-12)17-18(20)15-10-9-13(22-2)11-16(15)23-19(17)21/h4-11,14,20H,3H2,1-2H3/t14-/m0/s1 |
InChI-Schlüssel |
CCPGCKQLIHGSCJ-AWEZNQCLSA-N |
Isomerische SMILES |
CC[C@@H](C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OC)OC2=O)O |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OC)OC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(20s)-19,20,21,22-Tetrahydro-19-oxo-5h-18,20-ethano-12,14-etheno-6,10-metheno-18h-benz[d]imidazo[4,3-k][1,6,9,12]oxatriaza-cyclooctadecosine-9-carbonitrile](/img/structure/B10756111.png)
![4-[(3r)-3-{[2-(4-Fluorophenyl)-2-Oxoethyl]amino}butyl]benzamide](/img/structure/B10756113.png)


![N1-(2-Amino-4-methylpentyl)octahydro-pyrrolo[1,2-A] pyrimidine](/img/structure/B10756134.png)
![(2r,6s)-6-{[methyl(3,4,5-Trimethoxyphenyl)amino]methyl}-1,2,5,6,7,8-Hexahydroquinazoline-2,4-Diamine](/img/structure/B10756140.png)
![(2s,3s)-3-Formyl-2-({[(4-nitrophenyl)sulfonyl]amino}methyl)pentanoic acid](/img/structure/B10756146.png)
![[(E)-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B10756149.png)
![2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methylidene-4H-1,3-thiazine-4-carboxylic acid](/img/structure/B10756157.png)
![1-[(4S)-4-amino-5-(1,3-benzothiazol-2-yl)-5-oxopentyl]guanidine](/img/structure/B10756171.png)

![2,2,2-Trifluoro-1-{5-[(3-Phenyl-5,6-Dihydroimidazo[1,2-A]pyrazin-7(8h)-Yl)carbonyl]thiophen-2-Yl}ethane-1,1-Diol](/img/structure/B10756185.png)
![2-[4-(Dimethylamino)phenyl]-6-Hydroxy-3-Methyl-1,3-Benzothiazol-3-Ium](/img/structure/B10756194.png)
